3-(3,5-二甲基-1H-吡唑-1-基)-2-甲基丙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

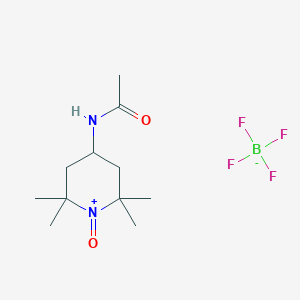

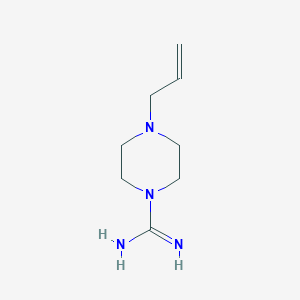

The compound of interest, 3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanoic acid, is a derivative of pyrazole, which is a heterocyclic aromatic organic compound characterized by a 5-membered ring with two adjacent nitrogen atoms. Pyrazole derivatives are known for their diverse biological activities and applications in medicinal chemistry.

Synthesis Analysis

The synthesis of pyrazole derivatives can be achieved through various multi-component reactions. For instance, a one-pot, four-component condensation involving 3-methyl-1H-pyrazol-5(4H)-one, ammonium acetate, aromatic aldehydes, and meldrum’s acid in an ionic liquid solvent has been described, which results in excellent yields and has a simple work-up procedure with minimal environmental impact . Additionally, the synthesis of 3,3-bis(3,5-dimethylpyrazol-1-yl)propionic acid, a related compound, has been reported, illustrating the reactivity of such ligands in forming complexes with metals like manganese and rhenium .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be complex and diverse. X-ray crystallography has been used to unambiguously determine the structure of related compounds, such as 3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid, which features hydrogen-bonded dimers typical of carboxylic acid groups in the solid state . The crystal structure of other pyrazole derivatives has revealed intermolecular hydrogen bonding and weak C-H...π interactions, which contribute to the stability of the crystal .

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions, leading to the formation of new compounds with potential biological activities. For example, the condensation of 1,3-diethyl-2-thiobarbituric acid with 3,5-dimethyl-1-phenylpyrazole-4-carbaldehyde has been used to synthesize a new compound, which was confirmed by spectral analysis . Moreover, the reactivity of methyl 2-benzoylamino-3-dimethylaminopropenoate with heterocyclic compounds has been explored to prepare condensed pyranones, representing a novel synthetic procedure10.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. For instance, the presence of substituents on the pyrazole ring can affect the compound's analgesic and anti-inflammatory activities, as seen in the synthesis of 3,5-dimethyl pyrazole derivatives of various nonsteroidal anti-inflammatory drugs . The introduction of different functional groups can lead to the synthesis of novel derivatives with specific properties, such as the methyl esters of 2-aryl-5-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-oxazole-4-carboxylic acids, which can be further transformed for various applications .

科学研究应用

缓蚀

- 钢铁腐蚀的抑制:Bouklah 等人(2005 年)的一项研究表明,包括 3,5-二甲基-1H-吡唑在内的吡唑衍生物可以有效抑制盐酸溶液中钢的腐蚀。这表明在工业和工程环境中具有潜在的防腐应用 (Bouklah 等人,2005 年)。

催化应用

- 醇的氧化:Maurya 和 Haldar(2020 年)使用包括 3,5-二甲基-1H-吡唑在内的吡唑衍生物合成了铜(II)配合物,发现它们可以有效催化醇的氧化。这指向了绿色化学和环保合成工艺中的应用 (Maurya 和 Haldar,2020 年)。

生物活性

- 抗菌特性:Al-Smaisim(2012 年)研究了一系列吡唑衍生物的抗菌活性。研究发现这些化合物对几种细菌种类表现出显着的活性,表明在开发新型抗菌剂方面具有潜在的应用 (Al-Smaisim,2012 年)。

配位化学

- 配体中的选择性配位:Hadda 等人(2007 年)合成了新型配体吡唑衍生物,包括源自 3,5-二甲基-1H-吡唑的衍生物,并探讨了它们与钴(II)和铜(II)的配位行为。这项研究为设计用于各种化学应用的选择性配位化合物提供了见解 (Hadda 等人,2007 年)。

纳米技术

- CdS 纳米晶体的合成:Mondal 等人(2015 年)使用基于吡唑的配体合成 CdS 纳米晶体,突出了纳米技术和材料科学中的潜在应用 (Mondal 等人,2015 年)。

药物研究

- 药物分子设计:Shubhangi 等人(2019 年)对基于吡唑的药物分子(包括 3,5-二甲基-1H-吡唑的衍生物)进行了计算机模拟研究,为设计新型药物化合物提供了有价值的信息 (Shubhangi 等人,2019 年)。

作用机制

Mode of Action

Pyrazole derivatives are known for their diverse pharmacological effects . The compound’s interaction with its targets and the resulting changes would depend on the specific targets it binds to.

Biochemical Pathways

Pyrazole derivatives have been associated with various biological activities, suggesting that they may interact with multiple biochemical pathways

Action Environment

Factors such as pH, temperature, and the presence of other molecules could potentially affect the compound’s activity .

属性

IUPAC Name |

3-(3,5-dimethylpyrazol-1-yl)-2-methylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2/c1-6(9(12)13)5-11-8(3)4-7(2)10-11/h4,6H,5H2,1-3H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQGMPUXUJVGEAE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CC(C)C(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30374428 |

Source

|

| Record name | 3-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30374428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

8.3 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24801545 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanoic acid | |

CAS RN |

436086-92-9 |

Source

|

| Record name | 3-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30374428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。